
PROTEIN KINASE C EPSILON PEPTIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein kinase C epsilon peptide: is a member of the protein kinase C family, which is a group of serine/threonine kinases involved in various cellular processes. This particular isoform, epsilon, plays a significant role in signal transduction pathways, influencing functions such as cell proliferation, differentiation, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase C epsilon peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as E. coli, which then produces the peptide in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
Protein kinase C epsilon peptide undergoes various chemical reactions, including:
Phosphorylation: Addition of a phosphate group to serine or threonine residues.
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to form free thiol groups.
Common Reagents and Conditions
Phosphorylation: ATP and kinase enzymes.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Phosphorylated peptide: Active form involved in signal transduction.
Oxidized peptide: Stabilized structure through disulfide bonds.
Reduced peptide: Free thiol groups for further reactions.
Aplicaciones Científicas De Investigación
Protein kinase C epsilon peptide has numerous applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and other post-translational modifications.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.
Medicine: Explored as a potential therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Mecanismo De Acción
Protein kinase C epsilon peptide exerts its effects through phosphorylation of target proteins. This process involves:
Activation: Binding of diacylglycerol (DAG) and phosphatidylserine (PS) to the regulatory domain of the kinase.
Translocation: Movement of the kinase to the membrane where it interacts with its substrates.
Phosphorylation: Transfer of a phosphate group from ATP to specific serine or threonine residues on the substrate proteins.
The molecular targets and pathways involved include various signaling cascades such as the MAPK/ERK pathway, which regulates cell growth and differentiation .
Comparación Con Compuestos Similares
Protein kinase C epsilon peptide is unique among the protein kinase C family due to its specific regulatory roles and tissue distribution. Similar compounds include:
Protein kinase C alpha peptide: Involved in cell cycle regulation and apoptosis.
Protein kinase C delta peptide: Plays a role in immune response and inflammation.
Protein kinase C zeta peptide: Associated with cell polarity and migration.
Each of these isoforms has distinct functions and regulatory mechanisms, highlighting the specificity and importance of this compound in cellular processes.
Propiedades
Número CAS |
157877-99-1 |
|---|---|
Fórmula molecular |
C65H91N13O19S |
Peso molecular |
1390.575 |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
Clave InChI |
LVMPZAJEAHESMF-RJEWGMQKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


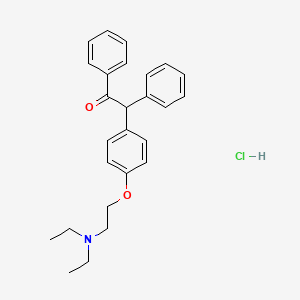
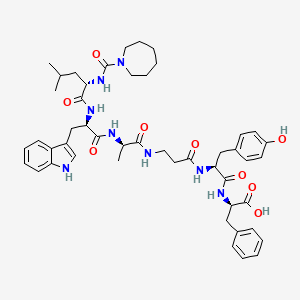
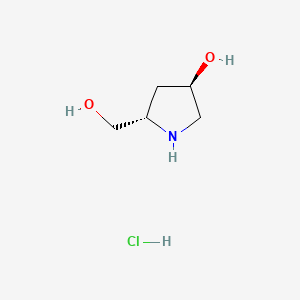
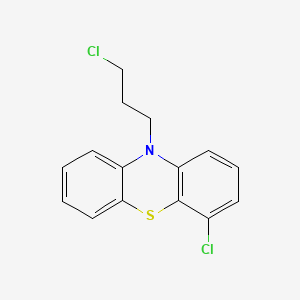
![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
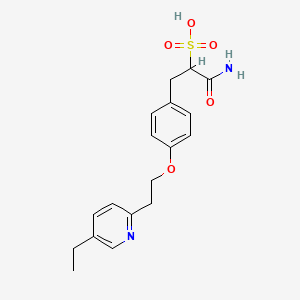
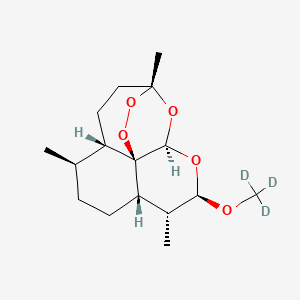
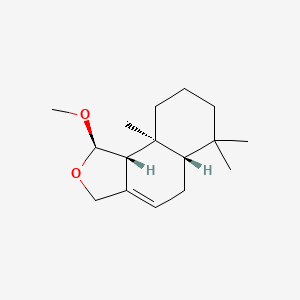
![(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B586166.png)
